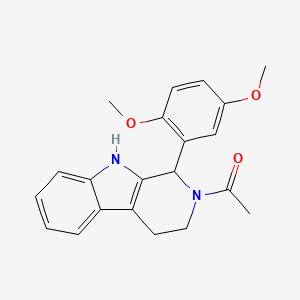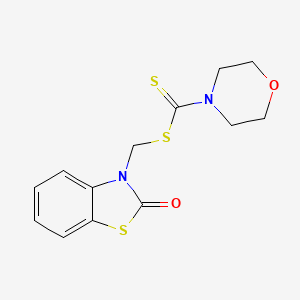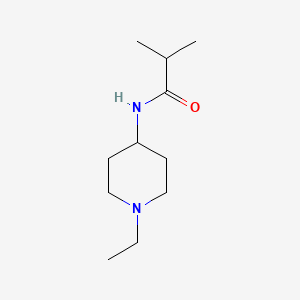![molecular formula C15H21NO5 B5232344 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by Eli Lilly and Company and has since been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
Mecanismo De Acción
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has been shown to have a range of biochemical and physiological effects, including reducing seizure activity, improving cognitive function, and reducing symptoms of anxiety and depression. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate in lab experiments is its selectivity for mGluR5, which allows for specific modulation of glutamatergic neurotransmission. However, 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has limited solubility in water and requires the use of organic solvents for administration, which can complicate experimental design and interpretation.
Direcciones Futuras
There are several potential future directions for research involving 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate, including investigating its effects on other neurological conditions such as Alzheimer's disease and multiple sclerosis, as well as exploring its potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate on synaptic plasticity and neuronal excitability.
Métodos De Síntesis
The synthesis of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate involves the reaction of 1-(4-methylphenyl)-2-nitroethylene with 1-(2-pyrrolidinyl)ethanone in the presence of palladium on carbon as a catalyst. The resulting nitrostyrene intermediate is then reduced with hydrogen gas over palladium to yield 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate as an oxalate salt.
Aplicaciones Científicas De Investigación
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate glutamatergic neurotransmission and affect synaptic plasticity, which are important mechanisms underlying learning and memory.
Propiedades
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14;3-1(4)2(5)6/h4-7H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPSRYLBTSTIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)

![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)
![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)
